1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene
Description
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a bromopropyl chain at position 1, a fluorine atom at position 2, and a trifluoromethylthio (S-CF₃) group at position 5 of the benzene ring. Its structural complexity arises from the combination of electron-withdrawing (F, S-CF₃) and alkylating (Br-C₃H₆) substituents, making it a versatile intermediate in medicinal chemistry and materials science. The bromopropyl group facilitates nucleophilic substitution reactions, while fluorine and S-CF₃ enhance metabolic stability and lipophilicity, respectively .
Properties
Molecular Formula |
C10H9BrF4S |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF4S/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
GFUVBDVWADMVGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CCCBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene generally follows a nucleophilic substitution or bromination strategy starting from a suitable precursor. The most commonly reported precursor is 1-(3-hydroxypropyl)-2-fluoro-5-(trifluoromethylthio)benzene, which undergoes bromination to replace the hydroxyl group with a bromine atom.
Step 1: Preparation of 1-(3-hydroxypropyl)-2-fluoro-5-(trifluoromethylthio)benzene from 2-fluoro-5-(trifluoromethylthio)benzene by alkylation with 3-bromopropanol or related intermediates.
Step 2: Bromination of the hydroxypropyl intermediate using hydrobromic acid (HBr), often in aqueous or acidic conditions, under reflux to convert the hydroxyl group into a bromopropyl substituent.
Step 3: Purification of the product by chromatographic techniques such as column chromatography to isolate the pure 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene.
Industrial Scale Considerations
For industrial production, continuous flow reactors and automated synthesis platforms may be employed to improve efficiency, reproducibility, and safety. Optimization focuses on maximizing yield while minimizing hazardous byproducts and waste.
Purification and Characterization
Purification Techniques
- Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate mixtures) are standard to purify the crude product.
- Crystallization: May be used if the compound crystallizes readily.
- Distillation: Less common due to potential thermal decomposition.
Analytical Characterization
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | 1H, 13C, and 19F NMR confirm substitution pattern; -SCF3 group shows characteristic 19F signals near δ -40 ppm |
| Mass Spectrometry (MS) | Molecular weight verification | High-resolution MS confirms expected MW (~335.1 g/mol) |
| Elemental Analysis | Composition verification | Confirms presence of Br, F, and S elements |
| Chromatography (HPLC/GC-MS) | Purity assessment | Purity >95% recommended for research and applications |
Data Summary Table for Preparation
| Aspect | Details |
|---|---|
| Precursor | 1-(3-Hydroxypropyl)-2-fluoro-5-(trifluoromethylthio)benzene |
| Brominating agent | Hydrobromic acid (HBr), 48% aqueous |
| Reaction temperature | 0–20°C initially, reflux during bromination |
| Reaction time | 3–6 hours |
| Solvent | Aqueous or organic solvents (e.g., dichloromethane) |
| Base for substitution | Potassium carbonate (if applicable) |
| Purification | Column chromatography |
| Yield | ~81% (based on analogous compounds) |
| Characterization methods | NMR (1H, 13C, 19F), MS, elemental analysis, HPLC |
| Stability | Moisture sensitive; store under inert atmosphere at 2–8°C |
| Hazards | Corrosive; use PPE and fume hood |
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The benzene ring can participate in addition reactions, particularly with electrophiles, leading to the formation of substituted benzene derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluoro and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analogues
(a) 1-(3-Bromopropyl)benzene
- Structure : Lacks fluorine and S-CF₃ groups.
- Physical Properties : Boiling point (bp) 237–238°C, density (d) 1.32 g/cm³ .
- Reactivity : Used in alkylation reactions (e.g., Scheme 3a in ) under basic conditions (n-BuLi, THF) .
- Key Difference : Absence of fluorine and S-CF₃ reduces electronegativity and metabolic stability compared to the target compound .
(b) 1-Bromo-4-propylbenzene
- Structure : Propyl chain at position 4 instead of bromopropyl at position 1.
- Physical Properties : bp 225°C, d 1.286 g/cm³ .
- Reactivity : Less reactive than bromopropyl derivatives due to the absence of a terminal bromine on the alkyl chain.
(c) 6-Bromo-α,α,α-trifluoro-m-toluidine
- Structure : Contains Br and CF₃ groups but as part of an aniline derivative.
Physical and Chemical Properties
Table 1: Physical Properties of Brominated Aromatic Compounds
| Compound | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|
| 1-(3-Bromopropyl)benzene | 237–238 | 1.32 | Br, C₃H₆ |
| 1-Bromo-4-propylbenzene | 225 | 1.286 | Br, C₃H₇ |
| 1-(3-Bromopropyl)-2-fluoro-5-(S-CF₃)benzene* | N/A | N/A | Br, C₃H₆, F, S-CF₃ |
- Impact of Fluorine : Fluorine’s electronegativity increases dipole moments and reduces basicity of adjacent amines, enhancing membrane permeability .
- Impact of S-CF₃: The trifluoromethylthio group is highly lipophilic (logP ~2.5), improving cellular uptake compared to non-fluorinated thioethers .
Table 2: Reactivity in Alkylation Reactions
| Compound | Reaction Conditions | Yield | Key Reference |
|---|---|---|---|
| 1-(3-Bromopropyl)benzene | n-BuLi, THF, -78°C to rt | 17% | |
| Target Compound* | Microwave, TBAB, K₂CO₃, 60°C | ~44% |
*Synthesis involves coupling with N-CF₃ cyclic urea derivatives under microwave irradiation .
- Bromopropyl Group : The terminal Br in both the target compound and 1-(3-Bromopropyl)benzene enables nucleophilic substitution (e.g., with amines or thiols). However, steric hindrance from S-CF₃ in the target compound may slow reaction kinetics.
Biological Activity
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene, with the CAS number 1804179-23-4, is an organic compound notable for its unique structural features and potential biological activities. This compound features a bromopropyl group, a fluorine atom, and a trifluoromethylthio moiety, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C10H9BrF4S
- Molecular Weight : 317.14 g/mol
- IUPAC Name : 1-(3-bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene
The biological activity of 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene can be attributed to its ability to interact with various molecular targets due to the presence of functional groups that facilitate covalent bonding and non-covalent interactions. The bromopropyl group can react with nucleophiles, while the trifluoromethylthio group may participate in hydrogen bonding, influencing cellular processes such as signal transduction and gene expression.
Anticancer Activity
A comparative analysis with related compounds suggests potential anticancer properties. For instance, compounds containing halogenated aromatic systems have shown efficacy against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 0.46 ± 0.02 | |
| Compound B | A549 | 3.14 ± 0.29 | |
| 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene | TBD | TBD | TBD |
Case Studies
While specific case studies on the biological activity of 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene are scarce, related research provides insights into its potential applications:
- Flavonoid Derivatives : Research on structurally similar compounds indicates that halogen substitutions can enhance anticancer activity through apoptosis induction in cancer cells via mitochondrial pathways . This suggests that the trifluoromethylthio group might similarly influence apoptotic mechanisms.
- Antimicrobial Activity : Compounds with bromine and trifluoromethyl groups have demonstrated significant antimicrobial properties against various pathogens. Further studies could explore the spectrum of activity for this compound against different microbial strains.
Q & A
Q. What are the standard synthetic routes for preparing 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethylthio)benzene?
The synthesis typically involves multi-step reactions, such as bromination of aromatic precursors followed by fluorination and trifluoromethylthio introduction. For example, brominated intermediates like 1-(3-bromopropyl)benzene can be synthesized using N-bromosuccinimide (NBS) under controlled conditions (e.g., General Procedure C in ). Fluorination may employ diazotization with NaNO₂ in acidic media (e.g., H₂SO₄/CH₃COOH), as seen in analogous compounds ( ). Trifluoromethylthio groups are introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like CuBr ( ).
Q. How is the compound characterized to confirm structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, H NMR of brominated intermediates shows distinct signals for aromatic protons (δ 7.31–7.19 ppm) and alkyl chain protons (δ 3.38–2.15 ppm), while C NMR confirms carbon environments (e.g., 140.7 ppm for aromatic carbons) ( ). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. High-performance liquid chromatography (HPLC) ensures >95% purity, as noted in reagent catalogs ( ).
Q. What safety protocols are recommended for handling brominated aromatic compounds?
Brominated derivatives require strict safety measures:
- Use fume hoods and personal protective equipment (PPE) due to volatility and toxicity.
- Store in sealed containers away from light and moisture ( ).
- Neutralize waste with sodium bicarbonate before disposal via certified hazardous waste services ( ).
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the trifluoromethylthio group?
The trifluoromethylthio (-SCF₃) group is challenging due to its steric and electronic effects. Optimized methods include:
- Copper-mediated coupling : Use CuI or CuBr with ligands (e.g., 1,10-phenanthroline) to activate SCF₃ sources like AgSCF₃ ( ).
- Low-temperature conditions : Maintain reactions at -80°C to stabilize intermediates ( ).
- Inert atmosphere : Prevent oxidation using nitrogen/argon ( ). Monitor progress via GC-MS or TLC to adjust stoichiometry.
Q. What strategies resolve discrepancies in spectroscopic data for brominated intermediates?
Contradictions in NMR or MS data often arise from:
Q. How does the electron-withdrawing trifluoromethylthio group influence reactivity in cross-coupling reactions?
The -SCF₃ group deactivates the benzene ring, directing electrophilic substitution to meta/para positions. In Suzuki-Miyaura couplings, it reduces reactivity with aryl boronic acids, necessitating Pd catalysts with strong electron-donating ligands (e.g., SPhos). For nucleophilic substitutions (e.g., SNAr), elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) improve kinetics ().
Q. What computational methods aid in predicting the compound’s physicochemical properties?
Density Functional Theory (DFT) calculations predict:
- LogP values : Assess hydrophobicity for drug-likeness studies ().
- Reaction pathways : Simulate intermediates in bromination/fluorination steps ( ).
- Spectroscopic shifts : Compare computed F NMR chemical shifts (~-60 ppm for CF₃ groups) with experimental data ( ).
Methodological Tables
Table 1. Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, THF, 0°C–RT | 82% | |
| Fluorination | NaNO₂, H₂SO₄, 0–20°C | 48% | |
| SCF₃ Introduction | CuBr, AgSCF₃, DMF, 80°C | 65% |
Table 2. NMR Data for Key Intermediates
| Compound | H NMR (δ, ppm) | C NMR (δ, ppm) |
|---|---|---|
| 1-(3-Bromopropyl)benzene | 3.38 (t, J=6.6 Hz), 2.78 (t, J=7.3 Hz) | 140.7 (aromatic C), 34.4 (CH₂Br) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
